molecular formula C12H10N2O3 B11092844 (9E)-9-hydrazinylidene-4-methyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one

(9E)-9-hydrazinylidene-4-methyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one

Cat. No.: B11092844
M. Wt: 230.22 g/mol
InChI Key: WORKLOZLKFFYHB-ZSOIEALJSA-N
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Description

“(9E)-9-hydrazinylidene-4-methyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one” is a mouthful, but its structure holds promise. Let’s break it down:

  • The compound belongs to the chromone family, characterized by a fused benzopyranone ring system.
  • The “9E” in the name indicates the position of the hydrazine group relative to the chromone core.
  • The hydrazine moiety (NHNH₂) adds reactivity and potential biological activity.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One approach starts from 3-(2-aminothiazol-5-yl)-2H-chromen-2-one (3) or 5-phenylthiazol-2-amine (5) as starting materials. Here’s a simplified route:

    Kabachnik–Fields Reaction:

Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic route can be adapted for larger-scale synthesis. Optimization and scalability would be necessary for commercial production.

Chemical Reactions Analysis

Reactions::

    Intramolecular Cyclization:

    Formation of Fluorenone Derivatives:

Common Reagents::
  • Quinoline/quinolone carbaldehyde
  • Triethylphosphite
  • Ionic liquid (triethylammonium acetate)
  • Acidic conditions for fluorenone formation
Major Products::
  • The target compound itself
  • Fluorenone derivatives

Mechanism of Action

The exact mechanism remains an active area of research. the presence of the hydrazine group suggests potential interactions with biological targets.

Comparison with Similar Compounds

  • Compare with other chromones and hydrazine-containing compounds.
  • Highlight its unique features and potential applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(9E)-9-hydrazinylidene-4-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C12H10N2O3/c1-6-4-10(15)17-12-7(6)2-3-9-11(12)8(14-13)5-16-9/h2-4H,5,13H2,1H3/b14-8-

InChI Key

WORKLOZLKFFYHB-ZSOIEALJSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2/C(=N\N)/CO3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=NN)CO3

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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